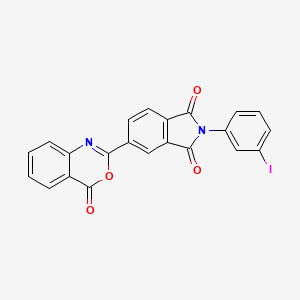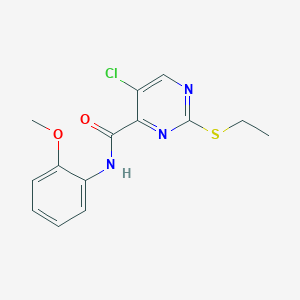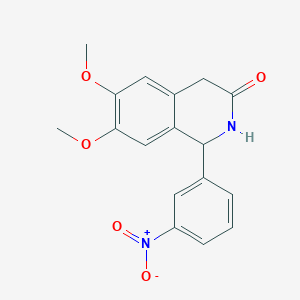
4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids in the brain.
作用机制
The mechanism of action of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid involves the inhibition of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid increases the levels of D-amino acids in the brain, which can modulate the activity of NMDA receptors. The modulation of NMDA receptor activity by D-amino acids is thought to be responsible for the cognitive-enhancing effects of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid are primarily related to its ability to inhibit 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid. By inhibiting 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, this compound increases the levels of D-amino acids in the brain, which can modulate the activity of NMDA receptors. The modulation of NMDA receptor activity by D-amino acids has been shown to improve cognitive function and memory processes in animal models.
实验室实验的优点和局限性
The advantages of using 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid in lab experiments are related to its potency and specificity as a 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid inhibitor. This compound has been extensively studied in animal models, and its effects on cognitive function and memory processes have been well documented. However, the limitations of using 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid in lab experiments are related to its potential toxicity and side effects. Therefore, it is essential to use this compound in a controlled manner and to follow safety protocols to minimize any potential risks.
未来方向
The future directions of research on 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid are related to its potential applications in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of this compound in humans and to evaluate its safety and efficacy. Additionally, future research should focus on identifying other potential targets of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid inhibition and exploring the potential applications of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid in other areas of neuroscience research.
合成方法
The synthesis of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid involves a multistep process that requires several chemical reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound has been optimized over the years to improve its yield and purity.
科学研究应用
The primary scientific research application of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid is in the field of neuroscience. This compound has been shown to inhibit 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, which leads to an increase in the levels of D-amino acids in the brain. D-amino acids are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory processes. Therefore, the inhibition of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid by 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid has potential applications in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease.
属性
IUPAC Name |
4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)12(17)3-4-13(18)19/h11H,3-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYYOQWRRBPQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-1-adamantyl)-4-oxobutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)
![6-(4-ethyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5230704.png)
![1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone hydrochloride](/img/structure/B5230717.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230726.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5230732.png)
![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230760.png)


![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)